2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide
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Overview
Description
2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and iodo substituents on the benzene ring, along with a methoxyethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide typically involves multiple steps. One common method starts with the iodination of 2-chlorobenzamide to introduce the iodo group at the 6-position. This can be achieved using iodine and a suitable oxidizing agent such as sodium iodate under acidic conditions. The resulting 2-chloro-6-iodobenzamide is then reacted with 2-methoxyethylamine to form the final product. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing the formation of carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and iodo substituents can influence the compound’s binding affinity and selectivity, while the methoxyethyl group may affect its solubility and pharmacokinetic properties. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide: This compound shares the chloro and methoxyethyl groups but differs in the substitution pattern on the benzene ring and the presence of an acetamide group instead of a benzamide.
2-Chloro-6-iodobenzamide: Lacks the methoxyethyl group but has similar chloro and iodo substituents on the benzene ring.
Uniqueness
2-Chloro-6-iodo-N-(2-methoxyethyl)benzamide is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile reactivity in synthetic applications, while the methoxyethyl group can enhance its solubility and bioavailability in biological studies.
Properties
IUPAC Name |
2-chloro-6-iodo-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO2/c1-15-6-5-13-10(14)9-7(11)3-2-4-8(9)12/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXORQDXUVUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC=C1I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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